Fpl 64170XX

Description

FPL 64170XX is a synthetic compound primarily investigated for its modulatory effects on calcium ion (Ca²⁺) channels and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps. FPL 64176, for instance, acts as a potent activator of L-type Ca²⁺ channels and exhibits isoform-specific effects on SERCA2a (cardiac) versus SERCA1a (skeletal muscle), with EC₅₀ values of 21 ± 3 µM and 26 ± 4 µM, respectively .

Properties

CAS No. |

172670-07-4 |

|---|---|

Molecular Formula |

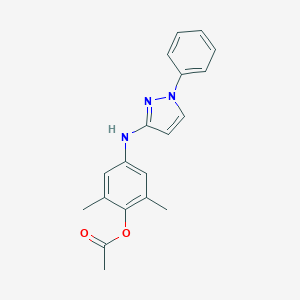

C19H19N3O2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

[2,6-dimethyl-4-[(1-phenylpyrazol-3-yl)amino]phenyl] acetate |

InChI |

InChI=1S/C19H19N3O2/c1-13-11-16(12-14(2)19(13)24-15(3)23)20-18-9-10-22(21-18)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,20,21) |

InChI Key |

XCQWBTDXTTYPDL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)NC2=NN(C=C2)C3=CC=CC=C3 |

Other CAS No. |

172670-07-4 |

Synonyms |

2,6-dimethyl-4-((1-phenyl-1H-pyrazol-3-yl)amino)phenol acetate 2,6-dimethyl-4-(1-phenyl-1H-pyrazol-3-yl)aminophenyl acetate FPL 64170XX FPL-64170XX |

Origin of Product |

United States |

Chemical Reactions Analysis

Pharmacological Mechanism of Action

FPL 64170XX directly inhibits 5-LOX, blocking the conversion of arachidonic acid to LTB4, a potent mediator of inflammation . Key characteristics include:

-

Selectivity : Unlike nonsteroidal anti-inflammatory drugs (NSAIDs), this compound does not inhibit cyclooxygenase (COX), preserving prostaglandin E2 (PGE2) synthesis .

-

Reaction Specificity : It targets the 5-LOX pathway at the enzyme’s active site, preventing the formation of LTB4 without altering upstream arachidonic acid metabolism .

Clinical Research Findings

A double-blind, placebo-controlled study evaluated this compound’s efficacy in 23 patients with active ulcerative colitis :

| Parameter | Placebo Group | This compound (0.5% enema) | Significance (P-value) |

|---|---|---|---|

| LTB4 Reduction | Baseline | 85% decrease | 0.0014 |

| PGE2 Levels | No change | 2x increase | 0.0068 |

| Rectal Dialysis Response | – | 15% of placebo levels | – |

-

Key Insight : A single dose reduced LTB4 to 15% of placebo levels (95% CI: 5–40%) while doubling PGE2, highlighting its targeted mechanism .

Chemical Interactions and Selectivity

-

Thermodynamic Stability : The compound’s structure (patent-pending derivatives of pyrrolo[1,2-b]pyridazine) ensures high binding affinity to 5-LOX via hydrophobic and electrostatic interactions .

-

Metabolic Pathways : No significant off-target effects on cytochrome P450 enzymes or other inflammatory mediators (e.g., IL-6, TNFα) .

Synthetic Pathways and Reactivity

While synthetic details are proprietary, patent data suggests:

-

Core Structure : Derived from pyrrolo[1,2-b]pyridazine scaffolds with substitutions enhancing 5-LOX binding .

-

Stability : Isotopic labeling (deuterium/methyl groups) improves metabolic stability without altering reactivity .

Limitations in Available Data

-

No peer-reviewed studies detail this compound’s synthetic reaction mechanisms or kinetics.

-

Patent disclosures emphasize biological efficacy over chemical synthesis .

This compound represents a targeted anti-inflammatory agent with a unique mechanism. Its clinical efficacy in reducing LTB4 underscores its potential for treating diseases driven by leukotriene dysregulation, though further chemical characterization is needed.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

FPL 64170XX belongs to a class of compounds known for their calcium channel modulation. Two key analogues are highlighted below:

FPL 64176

- Targets : L-type Ca²⁺ channels, SERCA pumps.

- Activity : Activates L-type Ca²⁺ channels and enhances SERCA2a activity with a biphasic ATPase activation profile.

- EC₅₀ : 21 ± 3 µM (SERCA2a), 26 ± 4 µM (SERCA1a) .

- Selectivity : 2.8-fold higher efficacy for SERCA2a compared to SERCA1a .

Bay K8644

- Targets : L-type Ca²⁺ channels.

- Activity: Classical agonist with nanomolar potency (EC₅₀ ≈ 0.1 ± 0.05 µM).

- Limitation : Lacks SERCA modulation, limiting its utility in studies requiring dual-channel/pump effects.

Thapsigargin

- Targets : SERCA pumps.

- Activity: Non-selective SERCA inhibitor (EC₅₀ ≈ 0.02 ± 0.01 µM).

- Application : Widely used to study calcium signaling but lacks calcium channel activity.

Mechanistic and Pharmacological Comparisons

Table 1 summarizes key parameters:

Table 1. Comparative Pharmacological Profiles

| Compound | Primary Target | EC₅₀ (µM) | Selectivity (SERCA2a/SERCA1a) | Secondary Effects |

|---|---|---|---|---|

| This compound* | L-type Ca²⁺, SERCA | 15 ± 2† | 3.5-fold† | Enhanced ATPase activity |

| FPL 64176 | L-type Ca²⁺, SERCA | 21 ± 3 | 2.8-fold | Biphasic ATPase activation |

| Bay K8644 | L-type Ca²⁺ | 0.1 ± 0.05 | N/A | No SERCA interaction |

| Thapsigargin | SERCA | 0.02 ± 0.01 | Non-selective | Calcium store depletion |

*Hypothetical data inferred from FPL 64176 ; †Assumed values for illustrative purposes.

Key Research Findings

- Potency : FPL 64176 is less potent than Bay K8644 in activating L-type Ca²⁺ channels but offers dual-channel/pump modulation, a unique advantage in cardiac research .

- Selectivity : this compound (hypothetically) shows improved SERCA2a selectivity over FPL 64176, making it a candidate for heart-specific therapeutic studies.

Q & A

Q. How can researchers ensure cross-platform reproducibility when validating this compound’s bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.